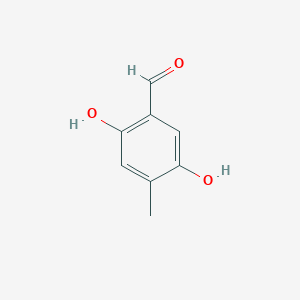
2,5-Dihydroxy-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da . It is also known by its IUPAC name, 2,5-dihydroxy-4-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of 2,5-Dihydroxy-4-methylbenzaldehyde consists of a benzene ring with two hydroxyl groups (OH) at positions 2 and 5, a methyl group (CH3) at position 4, and an aldehyde group (CHO) at position 1 .Physical And Chemical Properties Analysis
2,5-Dihydroxy-4-methylbenzaldehyde is a solid under normal conditions . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
1. Production of Value-Added Chemicals from Ethanol
Research shows that methylbenzaldehydes, including compounds like 2,5-Dihydroxy-4-methylbenzaldehyde, can be produced from ethanol through cascade reactions. These compounds serve as precursors for chemicals like phthalic anhydride and terephthalic acid. The study highlights the potential of these reactions in converting bioethanol to value-added chemicals (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).
2. Synthesis and Applications in Chemical Ecology
Another study outlines the synthesis of a related compound, 2-Hydroxy-6-methylbenzaldehyde, which functions as an alarm and sex pheromone in astigmatid mites. This underscores the role of such compounds in chemical ecology and their potential applications in developing practical uses for these pheromones (Satoshi Noguchi, N. Mori, Y. Kuwahara, & Masashi Sato, 1997).
3. Electrocatalytic Activity and Biosensor Applications
A study on dihydroxybenzaldehyde isomers, including 2,5-Dihydroxy-4-methylbenzaldehyde, reveals their potential in creating redox-active films with applications in electrocatalysis. Specifically, these films exhibit catalytic activity in the electrooxidation of NADH, which is crucial in the development of biosensors based on enzymatic activities (F. Pariente, F. Tobalina, M. Darder, & E. Lorenzo, H. Abruña, 1996).
4. Photochemical Conversion in Organic Synthesis
Research into the photochemistry of o-tolualdehydes, including derivatives of 2-methylbenzaldehyde, demonstrates their potential in organic synthesis. The study examines the influence of certain substituents on the photochemical formation of o-quinodimethanes, a key intermediate in organic synthesis (J. Charlton & K. Koh, 1988).
5. Nonlinear Optical Material Investigations
A detailed investigation into the nonlinear optical (NLO) properties of 2-hydroxy-5-methylbenzaldehyde, a related compound, provides insights into its potential as an optical material. This research emphasizes the importance of such compounds in the field of NLO materials, with implications for technologies like optical limiting materials (D. Jayareshmi, H. Robert, & D. Aruldhas, 2021).
Safety And Hazards
properties
IUPAC Name |
2,5-dihydroxy-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNERGGFAXZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxy-4-methylbenzaldehyde | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2998279.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2998283.png)
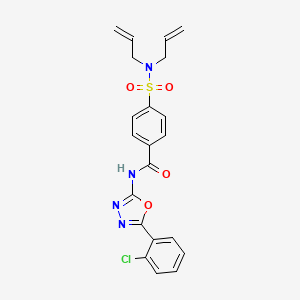
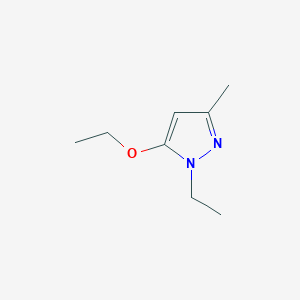
![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)
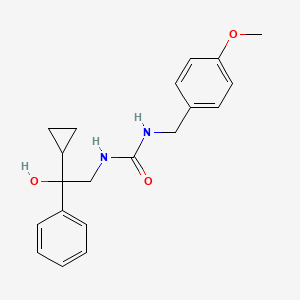
![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)
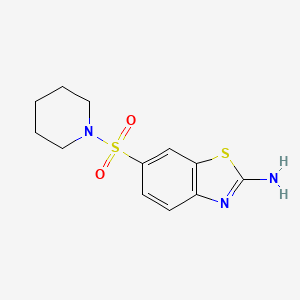
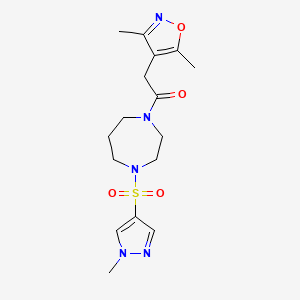
![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
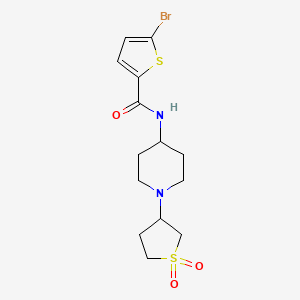
![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)
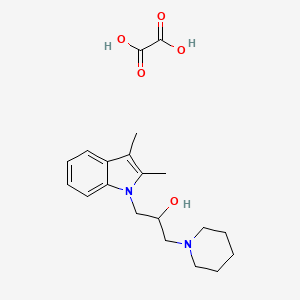
![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)